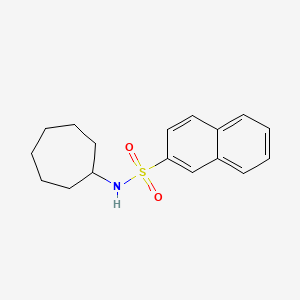

N-cycloheptyl-2-naphthalenesulfonamide

Overview

Description

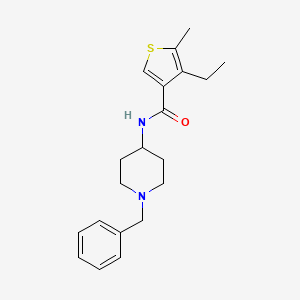

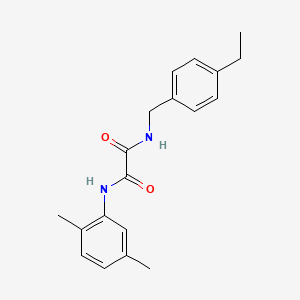

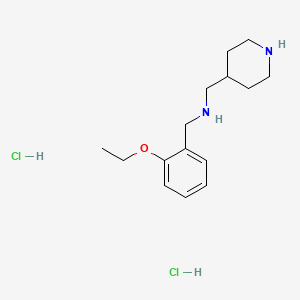

Synthesis Analysis N-cycloheptyl-2-naphthalenesulfonamide and related compounds have been synthesized through various chemical reactions involving naphthalene and cycloheptyl derivatives. These syntheses involve multi-step processes including electrophilic addition, Friedel-Crafts reactions, and palladium-catalyzed Suzuki reactions. Techniques such as hydroarylation of cyclic dienes and cyclization reactions are pivotal for constructing the complex structures of these compounds (Ashworth, Berry, & Smith, 1979); (Yeh, Lin, Chou, Lin, & Tseng, 2011).

Molecular Structure Analysis The molecular structure of naphthalenesulfonamide derivatives is characterized by their naphthalene core and the substituents attached to it, including cycloheptyl groups. The structural elucidation is often performed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These compounds exhibit a variety of conformations influenced by their cycloheptyl and naphthalene components (Giricheva et al., 2015).

Chemical Reactions and Properties Naphthalenesulfonamide derivatives engage in a range of chemical reactions, reflecting their diverse chemical properties. These reactions include hydrolysis, acetal formation, and interactions with various chemical agents, highlighting their reactivity and potential for further functionalization (Doria et al., 2009).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and boiling points, are influenced by their molecular structure. The presence of the naphthalene core and cycloheptyl substituents contributes to the compounds' unique physical characteristics, including their solid-state behavior and phase transitions (DeSilva, Jiang, & Kuwana, 1995).

Chemical Properties Analysis These compounds exhibit a range of chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. The presence of functional groups such as sulfonamide provides sites for chemical interactions and reactions. The chemical behavior of these compounds can be exploited for various applications in synthesis and materials science (Doria et al., 2009).

Scientific Research Applications

Environmental Implications and Remediation

Naphthalene, a polycyclic aromatic hydrocarbon, has been identified as a possible human carcinogen, raising concerns about its presence in both indoor and outdoor environments. Research has focused on identifying sources of naphthalene emissions, including combustion processes and the off-gassing from consumer products like mothballs. Understanding these sources is crucial for developing strategies to mitigate exposure and potential health risks associated with naphthalene (C. Jia & S. Batterman, 2010).

Biodegradation of Polyaromatic Hydrocarbons

Microbial degradation represents a significant pathway for the removal of naphthalene from contaminated sites. Studies have detailed the mechanisms through which various microorganisms, including bacteria and fungi, can degrade naphthalene and other polyaromatic hydrocarbons (PAHs), contributing to the ecological recovery of polluted environments (R. Peng et al., 2008).

Applications in Medicinal Chemistry

Naphthalene derivatives, particularly naphthalimides, have shown extensive potentiality in medicinal applications due to their ability to interact with biological targets via noncovalent bonds. These interactions have made naphthalimides candidates for anticancer, antibacterial, antifungal, and antiviral therapies. Some naphthalimides have even entered clinical trials, underscoring their significance in drug development (Huo-Hui Gong et al., 2016).

Removal from Wastewaters

The environmental persistence and health concerns associated with naphthalene have motivated research into effective methods for its removal from wastewater. Adsorption techniques, utilizing various adsorbents such as activated carbons and graphene derivatives, have been extensively studied for their efficiency in removing naphthalene from aqueous solutions. This research is crucial for improving water quality and reducing health risks associated with PAH contamination (M. Alshabib, 2021).

properties

IUPAC Name |

N-cycloheptylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c19-21(20,18-16-9-3-1-2-4-10-16)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16,18H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMXEZHBXJPVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptylnaphthalene-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)

![1,4-bis{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-1,4-diazepane](/img/structure/B4579377.png)

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)

![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)

![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)

![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)